3-{[4,6-bis(pyrrolidin-1-yl)-1,3,5-triazin-2-yl]amino}-1-(4-methylphenyl)thiourea
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Description
The compound “3-{[4,6-bis(pyrrolidin-1-yl)-1,3,5-triazin-2-yl]amino}-1-(4-methylphenyl)thiourea” is a complex organic molecule that contains several functional groups, including a pyrrolidine ring, a triazine ring, and a thiourea group . The pyrrolidine ring is a five-membered nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Synthesis Analysis
The synthesis of such compounds often involves the construction of the pyrrolidine ring from different cyclic or acyclic precursors, or the functionalization of preformed pyrrolidine rings . The stereogenicity of carbons in the pyrrolidine ring is a significant feature, and the different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of multiple functional groups and rings. The pyrrolidine ring contributes to the stereochemistry of the molecule and increases the three-dimensional coverage due to the non-planarity of the ring . The triazine ring is a six-membered ring with three nitrogen atoms, which can participate in various chemical reactions .Chemical Reactions Analysis
The compound can undergo various chemical reactions due to the presence of multiple reactive groups. The pyrrolidine ring can be functionalized or modified to generate structural diversity . The triazine ring can also participate in various reactions due to the presence of nitrogen atoms .Mechanism of Action
Target of Action
The compound contains a pyrrolidine ring, which is a common structural motif in many biologically active compounds . Pyrrolidine derivatives have been reported to interact with a variety of targets, including enzymes, receptors, and ion channels .
Mode of Action
These could include direct binding to the active site, allosteric modulation, or interference with protein-protein interactions .
Biochemical Pathways
Compounds containing a pyrrolidine ring have been reported to influence a variety of biochemical pathways, including signal transduction, enzymatic reactions, and ion transport .
Pharmacokinetics
For example, the pyrrolidine ring can contribute to the stereochemistry of the molecule and increase the three-dimensional coverage due to the non-planarity of the ring . These factors can potentially influence the compound’s bioavailability and pharmacokinetic profile.
Result of Action
Based on the known biological activities of pyrrolidine derivatives, it can be hypothesized that f2797-0206 may exert a variety of effects at the molecular and cellular levels .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the activity and stability of the compound .
Properties
IUPAC Name |
1-[(4,6-dipyrrolidin-1-yl-1,3,5-triazin-2-yl)amino]-3-(4-methylphenyl)thiourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N8S/c1-14-6-8-15(9-7-14)20-19(28)25-24-16-21-17(26-10-2-3-11-26)23-18(22-16)27-12-4-5-13-27/h6-9H,2-5,10-13H2,1H3,(H2,20,25,28)(H,21,22,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOTNBXTWIJNTQR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=S)NNC2=NC(=NC(=N2)N3CCCC3)N4CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N8S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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